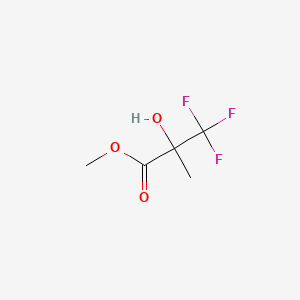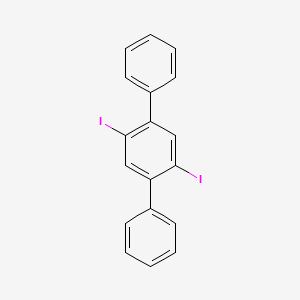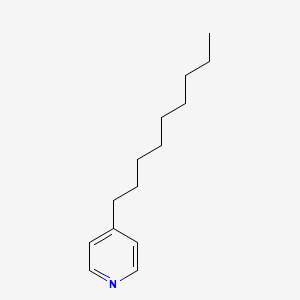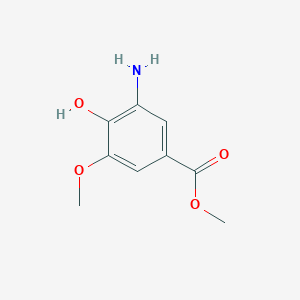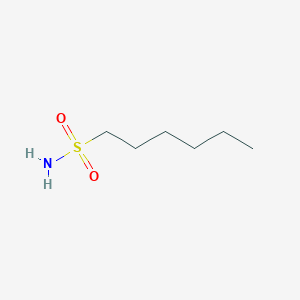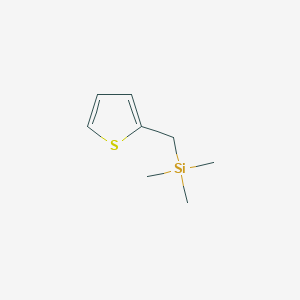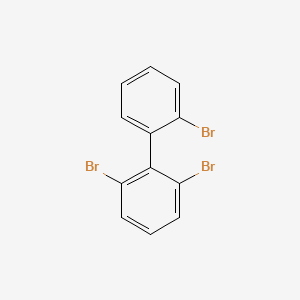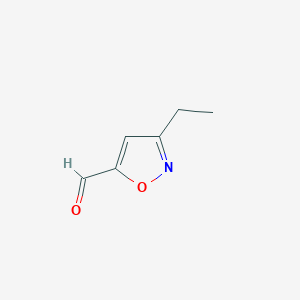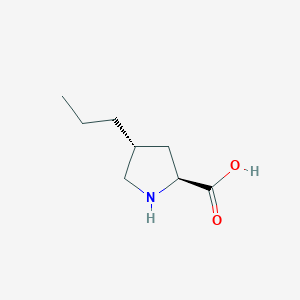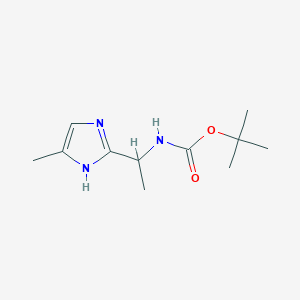
tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate
Overview
Description
“tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Hydrogen Bond Interactions and Molecular Assembly
Research has shown that carbamate derivatives, including those similar to tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate, play a crucial role in the formation of complex molecular architectures through hydrogen bonding. For instance, Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments, highlighting the significance of N-H...O, N-H...Se, C-H...O, and C-H...π hydrogen bonds in assembling molecules into three-dimensional structures. These interactions are critical for understanding molecular recognition and assembly processes in chemical and biological systems (Das et al., 2016).
Synthesis and Structural Characterization
Another aspect of research focuses on the synthesis and structural characterization of compounds containing tert-butyl and imidazole groups. Kant et al. (2015) prepared a compound through a reaction involving di-tert-butyldicarbonate and analyzed its structure using X-ray diffraction. This work provides insight into the molecular conformations and interactions critical for designing new materials with specific properties (Kant et al., 2015).
Catalysis and Reaction Mechanisms
Research on tert-butyl carbamate derivatives also extends to catalysis and reaction mechanisms. For example, compounds with tert-butyl and imidazole structures have been used as catalysts or intermediates in various chemical reactions. This includes the synthesis of biologically active compounds and materials with unique physical properties. The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) serves as an important intermediate in the production of certain pharmaceuticals, demonstrating the compound's role in facilitating complex synthetic pathways (Zhao et al., 2017).
Environmental Applications
Carbamate derivatives have also been explored for environmental applications, such as CO2 capture. Bates et al. (2002) reported on a task-specific ionic liquid that incorporates a carbamate salt for reversible CO2 sequestration. This innovative approach highlights the potential of tert-butyl carbamate derivatives in addressing environmental challenges by facilitating efficient CO2 capture and storage (Bates et al., 2002).
properties
IUPAC Name |
tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWALRILKODKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590009 | |
| Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate | |
CAS RN |
887344-34-5 | |
| Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)
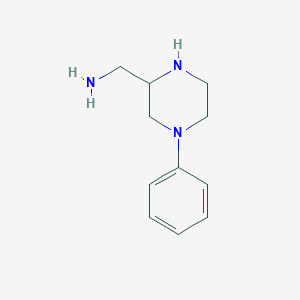
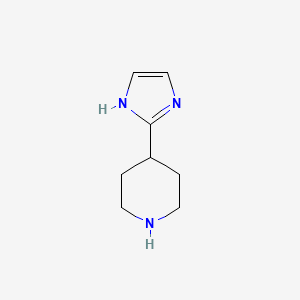
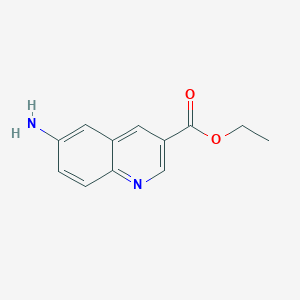
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
